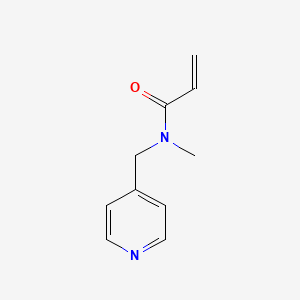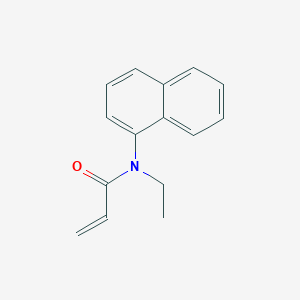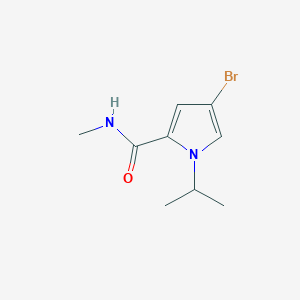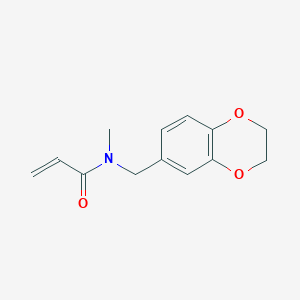![molecular formula C13H16ClNO4S B7556974 2-[(4-Chloro-2-methylphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556974.png)
2-[(4-Chloro-2-methylphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Chloro-2-methylphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid, also known as MCC-555, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
2-[(4-Chloro-2-methylphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid exerts its pharmacological effects by inhibiting the activity of DPP-4 and NEP, which are enzymes involved in the degradation of various peptides and hormones. By inhibiting these enzymes, 2-[(4-Chloro-2-methylphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid increases the levels of certain peptides and hormones, leading to a range of physiological effects, including reduced blood glucose levels, improved insulin sensitivity, and increased satiety.
Biochemical and Physiological Effects:
2-[(4-Chloro-2-methylphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has been shown to have a range of biochemical and physiological effects, including reduced blood glucose levels, improved insulin sensitivity, and increased satiety. These effects are thought to be mediated by the inhibition of DPP-4 and NEP, leading to increased levels of certain peptides and hormones, such as glucagon-like peptide-1 (GLP-1) and atrial natriuretic peptide (ANP).
实验室实验的优点和局限性
2-[(4-Chloro-2-methylphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has several advantages for lab experiments, including its potent inhibitory activity against DPP-4 and NEP, its potential use as a therapeutic agent for the treatment of various diseases, and its relatively simple synthesis method. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its pharmacological effects.
未来方向
There are several future directions for research on 2-[(4-Chloro-2-methylphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid, including further investigation of its pharmacological effects, identification of potential therapeutic uses, and optimization of its synthesis method. Additionally, there is a need for further research to fully understand the potential advantages and limitations of 2-[(4-Chloro-2-methylphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid for use in lab experiments and clinical settings.
Conclusion:
In conclusion, 2-[(4-Chloro-2-methylphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid, or 2-[(4-Chloro-2-methylphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its potent inhibitory activity against DPP-4 and NEP, its potential use as a therapeutic agent, and its relatively simple synthesis method make it a promising candidate for further research. However, further investigation is needed to fully understand its pharmacological effects and potential advantages and limitations for use in lab experiments and clinical settings.
合成方法
2-[(4-Chloro-2-methylphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid can be synthesized through a multi-step process that involves the reaction of 4-chloro-2-methylbenzenesulfonyl chloride with cyclopropylmethylamine, followed by the reaction of the resulting intermediate with glyoxylic acid. The final product is obtained after purification through column chromatography and recrystallization.
科学研究应用
2-[(4-Chloro-2-methylphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent inhibitory activity against certain enzymes, such as dipeptidyl peptidase-4 (DPP-4) and neutral endopeptidase (NEP), which are involved in the regulation of various physiological processes. 2-[(4-Chloro-2-methylphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including diabetes, obesity, and cardiovascular diseases.
属性
IUPAC Name |
2-[(4-chloro-2-methylphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c1-9-6-11(14)4-5-12(9)20(18,19)15(8-13(16)17)7-10-2-3-10/h4-6,10H,2-3,7-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXBDNBKMADTHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)N(CC2CC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chloro-2-methylphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7556907.png)





![N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B7556951.png)
![2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556955.png)
![2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556958.png)
![2-[Cyclopropylmethyl-(2-methylfuran-3-carbonyl)amino]acetic acid](/img/structure/B7556959.png)
![2-[(2-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556962.png)